Gamma-nonalactone

Description

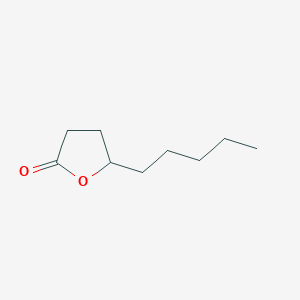

Structure

3D Structure

Properties

IUPAC Name |

5-pentyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALYTRUKMRCXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034229 | |

| Record name | gamma-Nonanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Colorless to pale straw-yellow liquid with an odor of coconut; [HSDB], colourless to slightly yellow liquid with a coconut-like odour | |

| Record name | 2(3H)-Furanone, dihydro-5-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Nonalactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4866 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | gamma-Nonalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BP: 134 °C at 12 mm Hg, The boiling point at 1.7 kPa is 136 °C. | |

| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, most fixed oils, propylene glycol; 1:1 in 60% alcohol, Soluble in five volumes of 50% alcohol; soluble in most fixed oils and mineral oil; practically insoluble in glycerol, soluble in alcohol, most fixed oils and propylene glycol; insoluble in water, 1 ml in 5 ml 60% alcohol (in ethanol) | |

| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | gamma-Nonalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.966 at 25 °C, 0.958-0.966 | |

| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | gamma-Nonalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

Colorless to slightly yellow liquid | |

CAS No. |

104-61-0, 82373-92-0, 57084-16-9 | |

| Record name | (±)-γ-Nonalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-5-pentyl-2(3H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC46099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC24253 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, dihydro-5-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Nonanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-4-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-NONALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1XGH66S8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydro-5-pentyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Gamma-nonalactone chemical properties and structure

<

This guide provides a comprehensive overview of gamma-nonalactone (γ-nonalactone), a pivotal molecule in the flavor and fragrance industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structure, synthesis, and analysis of this compound, grounded in established scientific principles and methodologies.

Molecular Structure and Physicochemical Properties

This compound, systematically named 5-pentyloxolan-2-one, is a cyclic ester, or lactone, with the chemical formula C₉H₁₆O₂.[1][2][3] Its structure consists of a five-membered lactone ring with a pentyl side chain attached at the 5-position.[4] This seemingly simple structure gives rise to a complex and highly valued sensory profile.

The common trade name "Aldehyde C-18" is a historical misnomer, as the molecule is unequivocally a lactone and not an aldehyde.[1][5] This distinction is critical for understanding its chemical reactivity and stability. The molecule possesses a chiral center at the C5 position, leading to two enantiomeric forms: (R)-(+)-gamma-nonalactone and (S)-(-)-gamma-nonalactone.[5] While possessing identical physical properties, these enantiomers can exhibit different olfactory characteristics due to chiral interactions with olfactory receptors, though the racemic mixture is most commonly used in perfumery.[5][6]

A summary of its key physicochemical properties is presented below:

| Property | Value | Source(s) |

| Molecular Weight | 156.22 g/mol | [1][2][6] |

| Appearance | Colorless to pale yellow liquid | [2][6][7] |

| Odor | Strong, creamy, coconut-like, fruity | [1][2][4][7] |

| Boiling Point | 243°C (469.4°F) | [6] |

| Flash Point | 126°C (258.8°F) | [6] |

| Density | ~0.964 - 0.976 g/mL at 25°C | [2][6][8] |

| Refractive Index | ~1.446 - 1.450 at 20°C | [2] |

| Solubility | Soluble in most fixed oils, mineral oil, propylene glycol, and ethanol; insoluble in water and glycerol.[2][7][8] | |

| Log P | 2.5 | [6] |

The stability of γ-nonalactone is pH-dependent. It is stable in acidic conditions but unstable in alkaline environments, where it is susceptible to hydrolysis, reverting to the open-chain 4-hydroxynonanoic acid.[5][7] This characteristic is a crucial consideration in formulation science.

Synthesis and Natural Occurrence

This compound is found in a wide array of natural sources, contributing to the characteristic aromas of many fruits, fermented products, and other foods.[1]

Natural Occurrence:

-

Fruits: Peaches, apricots, coconuts, strawberries, papayas, and guavas.[1][4]

-

Fermented Products: Bourbon whiskey, beer, wine, and rum.[1][7]

-

Other Foods: Butter, cheese, roasted beef fat, and green tea.[1]

While naturally occurring, the demand for γ-nonalactone in industrial applications necessitates robust synthetic production methods.[6]

Chemical Synthesis Pathways

Several synthetic routes have been established for the industrial production of γ-nonalactone. The choice of pathway is often dictated by factors such as precursor availability, cost, and desired purity.

-

Radical Addition of n-Hexanol to Acrylic Acid: This is a common industrial method where n-hexanol undergoes a free-radical addition to acrylic acid, often catalyzed by peroxides like di-tert-butyl peroxide.[1][9] The subsequent intramolecular esterification (lactonization) of the resulting 4-hydroxynonanoic acid, typically acid-catalyzed, yields the final product.[6] The primary challenge in this process is minimizing the polymerization of acrylic acid, which can be mitigated by using a large excess of the alcohol.[9]

-

Condensation of Heptanal and Malonic Acid: This method involves a Knoevenagel-type condensation between heptanal and malonic acid, followed by decarboxylation and subsequent lactonization.[10][11] This route provides a good yield and a distinct coconut aroma in the final product.[10]

-

Lactonization of Nonenoic Acid: The direct intramolecular cyclization of various isomers of nonenoic acid under acidic conditions is another viable pathway.[7]

The diagram below illustrates a generalized workflow for the synthesis via radical addition, a prevalent industrial method.

Caption: Generalized workflow for the chemical synthesis of γ-nonalactone.

Biosynthesis

In biological systems, particularly in yeasts like Saccharomyces cerevisiae, γ-nonalactone is synthesized from fatty acid precursors.[12] The primary precursor is linoleic acid.[12][13] Two distinct biosynthetic routes have been elucidated:

-

13-Lipoxygenation Pathway: Involves lipoxygenation at the 13th carbon, reduction, and subsequent β-oxidation followed by an α-oxidation step, primarily yielding (S)-γ-nonalactone.[12][14]

-

9-Lipoxygenation Pathway: Involves lipoxygenation at the 9th carbon, reduction, followed by a Baeyer-Villiger oxidation, which ultimately leads to the formation of (R)-γ-nonalactone.[12][13][14]

Understanding these pathways is crucial for the development of biotechnological production methods to meet the growing demand for "natural" flavor and fragrance ingredients.[4]

Caption: Simplified biosynthetic pathways of γ-nonalactone in yeast.

Analytical Methodologies

The accurate identification and quantification of γ-nonalactone in complex matrices such as food, beverages, and biological samples are paramount for quality control and research. The primary analytical technique employed is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both high separation efficiency and definitive identification. The volatile nature of γ-nonalactone makes it an ideal candidate for GC analysis.

-

Sample Preparation: For complex matrices, a sample preparation step is often required to extract and concentrate the analyte. Solid-Phase Microextraction (SPME) is a solvent-free, efficient method for extracting volatile and semi-volatile compounds from the headspace of a sample. Solid-Phase Extraction (SPE) is also commonly used for liquid samples like wine.[15]

-

GC Separation: A capillary column with a polar stationary phase, such as one containing wax (e.g., DB-Wax), is typically used to achieve good separation from other volatile components.

-

MS Detection: In the mass spectrometer, γ-nonalactone undergoes electron ionization (EI), leading to a characteristic fragmentation pattern. The most abundant and characteristic ion peak in its mass spectrum is observed at a mass-to-charge ratio (m/z) of 85.[2] This fragment corresponds to the lactone ring structure after the loss of the pentyl side chain.

Protocol: Quantification of γ-Nonalactone in Wine via SIDA-SPE-GC-MS

This protocol is based on established stable isotope dilution analysis (SIDA) methods, which provide high accuracy and precision by using an isotopically labeled internal standard.[16]

Objective: To accurately quantify the concentration of γ-nonalactone in a wine sample.

Materials:

-

Wine sample (50 mL)

-

Isotopically labeled internal standard ([²H₂,¹³C₂]-γ-nonalactone) solution

-

Solid-Phase Extraction (SPE) cartridges

-

GC-MS system with a suitable capillary column

-

Standard laboratory glassware and solvents (e.g., ethanol, dichloromethane)

Procedure:

-

Internal Standard Spiking: Spike a 50 mL aliquot of the wine sample with a known amount (e.g., 100 µL of a 10,000 µg/L solution) of the isotopically labeled internal standard.[15] This step is critical as the internal standard corrects for analyte loss during sample preparation and analysis.

-

Solid-Phase Extraction (SPE): a. Condition the SPE cartridge according to the manufacturer's instructions. b. Load the spiked wine sample onto the cartridge. c. Wash the cartridge to remove interfering compounds. d. Elute the analyte and internal standard using an appropriate solvent (e.g., dichloromethane).

-

GC-MS Analysis: a. Inject a small volume (e.g., 1 µL) of the eluate into the GC-MS. b. The GC oven temperature program is set to separate the compounds of interest. c. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the characteristic ions for both the native γ-nonalactone (m/z 85) and the labeled internal standard.[15]

-

Quantification: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Determine the concentration of γ-nonalactone in the original sample by comparing this ratio to a previously established calibration curve.[15][16]

Rationale: The use of a stable isotope-labeled internal standard is the gold standard for quantification in complex matrices. Because the labeled standard has nearly identical chemical and physical properties to the analyte, it experiences the same extraction inefficiencies and matrix effects, leading to a highly accurate relative response factor.

Applications and Sensory Profile

This compound is a versatile ingredient with wide-ranging applications in the flavor and fragrance industries.[1] Its sensory profile is predominantly characterized by an intense, sweet, creamy coconut aroma.[4] At lower concentrations, it can also impart fruity notes reminiscent of peach and apricot.[4]

-

Fragrance Industry: It is a cornerstone in creating tropical, gourmand, and white floral (e.g., gardenia, tuberose, jasmine) fragrances.[1][6][17] Its tenacity and substantivity make it an excellent fixative, adding depth and longevity to perfume compositions.[1][18] Typical usage levels in fine fragrances range from 0.01% to 0.3%.[1]

-

Flavor Industry: As a FEMA GRAS (Generally Recognized As Safe) substance (FEMA No. 2781), it is widely used to impart coconut, peach, and creamy notes in a variety of food products.[1][7] Applications include baked goods, candies, ice cream, puddings, and beverages.[7][19] It is also used to enhance the mouthfeel and creamy texture of plant-based dairy alternatives.[18]

-

Other Applications: It is used in personal care products like soaps and lotions, as well as in household products such as air fresheners and detergents for its pleasant and long-lasting aroma.[19]

Safety and Toxicology

This compound has been extensively evaluated for safety.

-

Toxicity: It exhibits low acute toxicity.[1] The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment and concluded that it is not genotoxic.

-

Irritation and Sensitization: It is not considered a skin sensitizer under controlled levels and is not among the declarable allergens in the EU.[1] At high concentrations, it may cause temporary skin or eye irritation.[17]

-

Regulatory Status: It is registered under REACH in Europe and is approved for flavor use by the FDA and JECFA.[1][2]

Standard safety precautions, such as avoiding direct contact with skin and eyes and ensuring adequate ventilation during handling, should always be observed.[8][20]

Conclusion

This compound is a molecule of significant industrial importance, prized for its unique and powerful sensory characteristics. Its well-defined chemical structure, understood synthetic and biosynthetic pathways, and established analytical protocols make it a reliable and versatile tool for scientists and product developers. A thorough understanding of its properties, from its pH-dependent stability to its olfactory profile, is essential for its effective and safe application in the creation of innovative flavors, fragrances, and other consumer products.

References

-

This compound (CAS N° 104-61-0) - ScenTree. Available from: [Link]

-

Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium - Scentspiracy. Available from: [Link]

-

Synthesis of gamma nonalactone - Savannah Collas - Prezi. Available from: [Link]

-

γ-Nonalactone - Wikipedia. Available from: [Link]

-

This compound (Aldehyde C-18) | Wholesale Supplier - Sinofi Ingredients. Available from: [Link]

-

Biosynthesis of γ-Nonalactone in Yeast - datapdf.com. Available from: [Link]

-

Nonalactone, gama- - ChemBK. Available from: [Link]

-

This compound | C9H16O2 | CID 7710 - PubChem. Available from: [Link]

-

RIFM fragrance ingredient safety assessment, γ-nonalactone, CAS Registry Number 104-61-0 - Food and Chemical Toxicology. Available from: [Link]

-

Biosynthesis of γ-Nonalactone in Yeast | Request PDF - ResearchGate. Available from: [Link]

-

Efficient Preparation of Racemic γ-Nonalactone - Taylor & Francis Online. Available from: [Link]

-

The Future of Fragrance and Flavor: Innovation with this compound. Available from: [Link]

-

Aldehyde C-18 (Gamma Nonalactone) | Fragrance Compound - Consolidated Chemical. Available from: [Link]

-

Synthesis of this compound (Coconut aroma) - Powered by XMB 1.9.11. Available from: [Link]

-

This compound (aldehyde C-18 (so-called)) nonano-1,4-lactone - The Good Scents Company. Available from: [Link]

-

Screening for this compound in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS - PubMed. Available from: [Link]

-

.GAMMA.-NONALACTONE - gsrs. Available from: [Link]

-

SAFETY DATA SHEET - The Perfumers Apprentice. Available from: [Link]

-

Gamma Nonalactone - Cenmed Enterprises. Available from: [Link]

-

Flavor Bites: γ-Nonalactone | Perfumer & Flavorist. Available from: [Link]

-

This compound - SpectraBase. Available from: [Link]

-

Chemical structure of γ-nonalactone 1 | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

What is this compound - EWG Skin Deep. Available from: [Link]

-

This compound - Optional[13C NMR] - Spectrum - SpectraBase. Available from: [Link]

-

This compound - Optional[MS (GC)] - Spectrum - SpectraBase. Available from: [Link]

-

(PDF) Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - ResearchGate. Available from: [Link]

-

Unravelling the Olfactory Sense: From the Gene to Odor Perception - Oxford Academic. Available from: [Link]

-

Central mechanisms of odour object perception - PMC. Available from: [Link]

-

Olfactory receptors and the mechanism of odor perception - Polish Annals of Medicine. Available from: [Link]

-

Physiology of smell: from odorants to perception - Kenhub. Available from: [Link]

-

Sense of Smell: Structural, Functional, Mechanistic Advancements and Challenges in Human Olfactory Research - PubMed Central. Available from: [Link]

Sources

- 1. Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium — Scentspiracy [scentspiracy.com]

- 2. This compound | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Buy Bulk - this compound (Aldehyde C-18) | Wholesale Supplier [sinofoodsupply.com]

- 5. Buy this compound (EVT-318692) | 104-61-0 [evitachem.com]

- 6. ScenTree - this compound (CAS N° 104-61-0) [scentree.co]

- 7. gamma-Nonanolactone | 104-61-0 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. tandfonline.com [tandfonline.com]

- 10. prezi.com [prezi.com]

- 11. Sciencemadness Discussion Board - Synthesis of this compound (Coconut aroma) - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. datapdf.com [datapdf.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound (aldehyde C-18 (so-called)), 104-61-0 [thegoodscentscompany.com]

- 18. nbinno.com [nbinno.com]

- 19. consolidated-chemical.com [consolidated-chemical.com]

- 20. aurochemicals.com [aurochemicals.com]

The Natural Occurrence of Gamma-Nonalactone in Fruits: A Technical Guide

Introduction: The Aromatic Signature of γ-Nonalactone

Gamma-nonalactone (γ-nonalactone), often referred to by its common name aldehyde C-18, is a crucial volatile organic compound that imparts desirable coconut-like, creamy, and fruity aromas to a wide array of natural products and consumer goods.[1][2][3][4] Despite its misleading common name, it is a cyclic ester, specifically a γ-lactone, with a five-membered ring and a pentyl side chain.[5][6] Its potent and persistent aroma makes it a significant contributor to the characteristic flavor profiles of numerous fruits.[7][8] This technical guide provides an in-depth exploration of the natural occurrence of γ-nonalactone in fruits, its intricate biosynthetic pathways, and the analytical methodologies for its quantification, aimed at researchers and professionals in the fields of food science, flavor chemistry, and drug development.

Distribution of γ-Nonalactone Across Fruit Species

This compound is a naturally occurring flavor compound found in a diverse range of fruits. Its presence is particularly notable in stone fruits such as peaches and apricots, where it contributes to their characteristic sweet, fruity, and slightly coconut-like notes.[7][8][9] It is also a known constituent of strawberries, blackberries, and various tropical fruits.[10] The concentration of γ-nonalactone can vary significantly depending on the fruit species, cultivar, and stage of ripeness.

| Fruit Species | Cultivar/Variety | Concentration (µg/kg) | Reference |

| Apricot (Prunus armeniaca) | Fresh fruit tissue | 5 | [7] |

| Nectarine (Prunus persica var. nucipersica) | Sunfire, Flavortop, etc. | < 10 | [7] |

Note: Quantitative data for γ-nonalactone in many fruits is often part of broader volatile profile studies and can vary. The values presented are indicative and sourced from available literature.

The Biosynthetic Pathway: From Fatty Acids to Flavor

The formation of γ-nonalactone in fruits is a complex biochemical process originating from the metabolism of fatty acids, primarily unsaturated C18 fatty acids like linoleic acid.[11][12] The pathway involves a series of enzymatic reactions, including oxidation and chain shortening.

The biosynthesis of γ-lactones in plants is understood to proceed through several key enzymatic steps: dehydrogenation, epoxidation, hydration, hydroxylation, β-oxidation, and internal esterification.[12][13] Key enzymes such as fatty acid desaturase (FAD), epoxide hydrolase (EPH), and acyl-CoA oxidase (ACX) play crucial roles in this process.[12]

A proposed pathway for the formation of γ-nonalactone initiates with the lipoxygenase (LOX) catalyzed oxidation of linoleic acid.[11] This leads to the formation of hydroperoxy fatty acids. Specifically, the 9-lipoxygenase (9-LOX) pathway is implicated in lactone biosynthesis.[14] Subsequent enzymatic activities, including those of peroxygenases and epoxide hydrolases, are thought to be involved in generating hydroxylated fatty acid precursors.[12][14] These precursors then undergo chain shortening via the β-oxidation pathway. The final step is the intramolecular esterification, or lactonization, of a 4-hydroxy fatty acid intermediate to form the stable γ-lactone ring.

Caption: Figure 1: Proposed Biosynthetic Pathway of γ-Nonalactone in Fruits

Analytical Methodologies for Quantification

Accurate quantification of γ-nonalactone in complex fruit matrices is essential for quality control and research. The primary analytical technique employed is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation method.

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a generalized workflow for the extraction and quantification of γ-nonalactone from a fruit puree matrix.

1. Sample Preparation (HS-SPME)

-

Materials:

-

Homogenized fruit puree

-

20 mL headspace vials with PTFE/silicone septa

-

Sodium chloride (NaCl)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heating block or water bath with agitation

-

-

Procedure:

-

Weigh a precise amount of fruit puree (e.g., 2-5 g) into a 20 mL headspace vial.

-

Add a known quantity of NaCl (e.g., 1 g) to the vial to increase the ionic strength of the matrix, which enhances the release of volatile compounds.[15]

-

Seal the vial tightly with the septum cap.

-

Place the vial in the heating block or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with gentle agitation.[15]

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.[15][16]

-

After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

-

2. Instrumental Analysis (GC-MS)

-

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5MS or equivalent)

-

-

Typical GC-MS Parameters:

| Parameter | Value |

| GC System | Agilent 8890 GC or equivalent |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |

| Oven Temperature Program | Initial 40-60°C (hold 2 min), ramp at 4-6°C/min to 230-250°C (hold 5 min) |

| MS Transfer Line Temp. | 270°C |

| Ion Source Temperature | 200°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 m/z |

Note: These parameters are illustrative and should be optimized for the specific instrument and application.

3. Data Analysis and Quantification

-

Identification of γ-nonalactone is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST). The characteristic base peak for γ-lactones is often at m/z 85.[15][17]

-

Quantification is typically performed using an internal standard method. For the highest accuracy, a Stable Isotope Dilution Assay (SIDA) using an isotopically labeled analog of γ-nonalactone is recommended. This method corrects for variations in sample preparation and instrument response.

Caption: Figure 2: Analytical Workflow for γ-Nonalactone Quantification

Conclusion and Future Perspectives

This compound is a vital aroma compound that significantly influences the sensory perception of many fruits. Its biosynthesis from fatty acid precursors via oxidative pathways represents a fascinating area of plant biochemistry. Understanding the nuances of its natural occurrence and the factors that affect its concentration is crucial for optimizing fruit flavor and for the development of natural flavoring agents. The analytical methodologies outlined in this guide provide a robust framework for the accurate quantification of this important volatile. Future research should focus on further elucidating the specific enzymatic steps and regulatory mechanisms in the biosynthetic pathway of γ-nonalactone in different fruit species. Such knowledge will not only enhance our fundamental understanding of fruit flavor development but also open new avenues for the biotechnological production of this valuable aroma compound.

References

-

Mihaylova, D., et al. (2021). HS-SPME-GC/MS Metabolomic Analysis for the Comparative Evaluation between a Plum–Apricot Hybrid and Its Parents. Molecules, 26(23), 7195. [Link]

-

Cheong, K.-W., et al. (2012). Analysis Of Flavor Compounds By GC/MS After Liquid- Liquid Extraction From Fruit Juices. AIP Conference Proceedings, 1482, 591-595. [Link]

-

Robinson, S. L., Christenson, J. K., & Wackett, L. P. (2019). Biosynthesis and chemical diversity of β-lactone natural products. Natural product reports, 36(3), 458–475. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Gholap, A. S., et al. (2017). Isolation and characterization of 9-lipoxygenase and epoxide hydrolase 2 genes: Insight into lactone biosynthesis in mango fruit (Mangifera indica L.). Phytochemistry, 138, 33-44. [Link]

-

Augusto, F., et al. (2000). Analysis of volatile compounds in some typical Brazilian fruits and juices by SPME-GC method. Journal of High Resolution Chromatography, 23(10), 579-584. [Link]

-

Mahattanatawee, K., et al. (2009). Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS. Molecules, 14(8), 2927-2934. [Link]

-

Augusto, F., et al. (2000). Analysis of volatile compounds in some typical Brazilian fruits and juices by SPME-GC method. Semantic Scholar. [Link]

-

Garbe, L. A., et al. (2001). Biosynthesis of γ-Nonalactone in Yeast. Journal of Agricultural and Food Chemistry, 49(5), 2413-2417. [Link]

-

Silva, C. G., et al. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. Journal of Fungi, 7(9), 754. [Link]

-

El Hadi, M. A. M., et al. (2013). Advances in Fruit Aroma Volatile Research. Molecules, 18(7), 8200-8229. [Link]

-

Curtis, J. (2017). Flavor Bites: γ-Nonalactone. Perfumer & Flavorist. [Link]

-

Mahattanatawee, K., et al. (2009). Screening for this compound in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS. PubMed. [Link]

-

Peng, Y., et al. (2020). Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production. The Plant Cell, 32(10), 3245-3266. [Link]

-

Mahattanatawee, K., et al. (2009). Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS. ResearchGate. [Link]

-

Miller, G. C., et al. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. Analytical and Bioanalytical Chemistry, 415, 3343–3354. [Link]

-

Do, J. Y., et al. (1969). Isolation, Identification and Comparison of the Volatiles of Peach Fruit as Related to Harvest Maturity and Artificial Ripening. Journal of Food Science, 34(6), 618-621. [Link]

- Cardillo, G., et al. (1997). Process for the production of gamma nonalactones in natural form. U.S.

-

Eduardo, I., et al. (2012). A Non-Targeted Approach Unravels the Volatile Network in Peach Fruit. PLoS ONE, 7(6), e38992. [Link]

-

Zeng, L., et al. (2018). Biosynthesis of Jasmine Lactone in Tea ( Camellia sinensis) Leaves and Its Formation in Response to Multiple Stresses. Journal of Agricultural and Food Chemistry, 66(15), 3899-3909. [Link]

-

Reddy, P. A., & Kumar, P. A. (2010). Synthesis of lactone lactam: A useful precursor towards (-)-Geissman Waiss lactone. ResearchGate. [Link]

- Cardillo, G., et al. (1996). Process for the preparation of gamma-nonalactones in native form.

-

Liu, Y., et al. (2022). Major volatile compounds of some fruit species and their compound groups. ResearchGate. [Link]

-

Osorio, C., et al. (2010). VOLATILE COMPOUNDS DURING THE RIPENING OF COLOMBIAN SOURSOP (Annona muricata L. cv. Elita). Vitae, 17(3), 253-260. [Link]

-

The Good Scents Company. (n.d.). This compound (aldehyde C-18 (so-called)) nonano-1,4-lactone. [Link]

-

Liu, Y., et al. (2022). Accurate Determination of 12 Lactones and 11 Volatile Phenols in Nongrape Wines through Headspace-Solid-Phase Microextraction (HS-SPME) Combined with High-Resolution Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS). Journal of Agricultural and Food Chemistry, 70(1), 356-366. [Link]

-

ChemBK. (n.d.). This compound. [Link]

-

ScenTree. (n.d.). This compound (CAS N° 104-61-0). [Link]

-

Chen, L., et al. (2023). Biosynthetic Pathways of Hormones in Plants. International Journal of Molecular Sciences, 24(13), 10896. [Link]

-

Peng, Y., et al. (2020). Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production. The Plant Cell, 32(10), 3245-3266. [Link]

-

BioShop™ Pakistan. (n.d.). Aldehyde C-18 (γ-Nonalactone) – Creamy Coconut-Peach Note for Gourmand & Tropical Perfumes. [Link]

-

Mihaylova, D., et al. (2021). HS-SPME-GC/MS Metabolomic Analysis for the Comparative Evaluation between a Plum–Apricot Hybrid and Its Parents. Molecules, 26(23), 7195. [Link]

-

Robinson, S. L., et al. (2025). A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones. Metabolic Engineering, 87, 102263. [Link]

-

Todisco, K. M., et al. (2014). The Use of Headspace Solid-Phase Microextraction (HS-SPME) to Assess the Quality and Stability of Fruit Products: An Example Using Red Mombin Pulp (Spondias purpurea L.). Molecules, 19(10), 16843-16859. [Link]

-

Galliard, T., & Matthew, J. A. (1977). The formation of cis-3-nonenal, trans-2-nonenal and hexanal from linoleic acid hydroperoxide isomers by a hydroperoxide cleavage enzyme system in cucumber (Cucumis sativus) fruits. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 486(2), 220-229. [Link]

-

Todisco, K. M., et al. (2014). The Use of Headspace Solid-Phase Microextraction (HS-SPME) to Assess the Quality and Stability of Fruit Products: An Example Using Red Mombin Pulp (Spondias purpurea L.). MDPI. [Link]

-

Kanehisa Laboratories. (n.d.). Flavonoid biosynthesis - Prunus persica (peach). KEGG PATHWAY Database. [Link]

-

Lorenzo, J. M., et al. (2022). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Foods, 11(15), 2319. [Link]

Sources

- 1. Biosynthesis of Jasmine Lactone in Tea ( Camellia sinensis) Leaves and Its Formation in Response to Multiple Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fraterworks.com [fraterworks.com]

- 3. ScenTree - this compound (CAS N° 104-61-0) [scentree.co]

- 4. bioshop.pk [bioshop.pk]

- 5. A Non-Targeted Approach Unravels the Volatile Network in Peach Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound (EVT-318692) | 104-61-0 [evitachem.com]

- 7. This compound | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. perfumerflavorist.com [perfumerflavorist.com]

- 9. chembk.com [chembk.com]

- 10. US5646022A - Process for the production of gamma nonalactones in natural form - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Gamma-Nonalactone in Plants

Abstract: Gamma-nonalactone (γ-nonalactone), a C9 lactone, is a high-value aroma compound prized for its characteristic creamy, coconut-like, and fruity fragrance.[1][2] It is a significant contributor to the natural flavor profile of numerous fruits, including peaches, apricots, and strawberries, as well as fermented products.[1][3] While microbial and synthetic production routes are established, understanding the endogenous biosynthetic pathway in plants is critical for applications in crop improvement, natural flavor engineering, and drug discovery programs that leverage plant secondary metabolism. This technical guide provides an in-depth exploration of the primary proposed biosynthetic pathway of γ-nonalactone in plants, rooted in the lipoxygenase (LOX) pathway. We will dissect the precursor molecules, key enzymatic transformations, the final lactonization step, and regulatory aspects. Furthermore, this guide furnishes a detailed experimental protocol for the extraction and analysis of γ-nonalactone from plant matrices, providing researchers with a practical framework for investigation.

Part 1: The Core Biosynthetic Pathway

The biosynthesis of γ-nonalactone in plants is intrinsically linked to the metabolism of fatty acids. The prevailing evidence points to a multi-step enzymatic cascade initiated by the lipoxygenase (LOX) pathway, which acts on polyunsaturated fatty acids released from membrane lipids.[4][5]

Precursor Mobilization: Linoleic Acid

The primary precursor for C9 volatile compounds, including the precursor to γ-nonalactone, is linoleic acid (C18:2), an omega-6 polyunsaturated fatty acid.[6] In response to stimuli such as tissue damage or stress, lipases hydrolyze membrane glycerolipids, releasing free linoleic acid into the cytoplasm, making it available for downstream enzymatic action.

The Lipoxygenase (LOX) Pathway: Initiation and Diversification

The LOX pathway is a complex network responsible for generating a wide array of biologically active compounds known as oxylipins.[4] The first committed step is the dioxygenation of linoleic acid by lipoxygenase enzymes. Plant LOXs exhibit positional specificity, inserting a hydroperoxy group at either the C-9 or C-13 position of the fatty acid chain.[7]

-

13-LOX Activity: Leads to the formation of 13-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE).

-

9-LOX Activity: Leads to the formation of 9-hydroperoxy-10E,12Z-octadecadienoic acid (9-HPODE).

These hydroperoxides are highly reactive and serve as substrates for several downstream enzyme families, including hydroperoxide lyase (HPL), which generates short-chain C6 and C9 aldehydes and alcohols known as Green Leaf Volatiles (GLVs).[6][7]

Chain Shortening and Functionalization: From C18 to C9

The conversion of a C18 hydroperoxy fatty acid to the direct C9 precursor of γ-nonalactone, 4-hydroxynonanoic acid, involves a series of oxidative and chain-shortening reactions. While the precise sequence in plants is an area of active research, evidence from plant and microbial systems suggests a combination of β-oxidation and α-oxidation is likely involved.[8]

One plausible route, extrapolated from yeast models and related plant pathways, begins with the 13-HPODE intermediate.[8][9]

-

Reduction: The 13-hydroperoxy group is reduced to a hydroxyl group by a reductase, forming 13-hydroxy-9Z,11E-octadecadienoic acid (13-HODE).

-

β-Oxidation: The C18 chain of 13-HODE undergoes four cycles of peroxisomal β-oxidation. Each cycle removes a two-carbon acetyl-CoA unit, shortening the chain. This process ultimately yields 5-hydroxydecanoic acid (a C10 intermediate).[8]

-

α-Oxidation: A key α-oxidation step is proposed to convert the C10 intermediate, (S)-5-hydroxydecanoic acid, into the C9 precursor, (S)-4-hydroxynonanoic acid.[8] This enzymatic step removes one carbon atom, which is critical for shifting from the even-numbered carbon chain of the fatty acid precursor to the odd-numbered C9 lactone.

The Final Step: Lactonization

The immediate precursor to γ-nonalactone is 4-hydroxynonanoic acid.[10] The formation of the stable, five-membered lactone ring occurs via an intramolecular esterification (cyclization) between the carboxylic acid group at C-1 and the hydroxyl group at C-4.[11] This lactonization can occur spontaneously, particularly under acidic conditions within the plant cell, or it may be facilitated by specific enzymes.[12] The resulting molecule is γ-nonalactone.

The stereochemistry of the final product is determined by the configuration of the 4-hydroxy precursor. Enzymatic routes typically exhibit high stereoselectivity, leading to an enrichment of one enantiomer over the other.[8][13]

Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway from linoleic acid to γ-nonalactone.

Caption: Proposed biosynthesis of γ-nonalactone from linoleic acid.

Part 2: Experimental Analysis of this compound

Investigating the biosynthesis of γ-nonalactone requires robust analytical methods to identify and quantify the target compound and its precursors in complex plant matrices. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely adopted technique for this purpose.[14][15][16]

Causality Behind Experimental Choices

-

Headspace Sampling (HS): γ-Nonalactone is a semi-volatile organic compound (VOC). Analyzing the headspace (the gas phase above the sample) allows for the extraction of volatile and semi-volatile compounds while leaving non-volatile matrix components (sugars, proteins, salts) behind. This provides a cleaner sample for analysis, reducing instrument contamination and improving signal quality.

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique. A fused-silica fiber coated with an adsorbent polymer is exposed to the sample's headspace.[15] Analytes partition from the gas phase onto the fiber coating. This process concentrates the analytes, significantly improving detection limits compared to direct headspace injection. The choice of fiber coating (e.g., DVB/CAR/PDMS) is critical for efficiently trapping a broad range of volatiles, including lactones.

-

Gas Chromatography (GC): GC is an ideal separation technique for volatile and semi-volatile compounds. The sample is vaporized and travels through a long, narrow column. Compounds separate based on their boiling points and interactions with the column's stationary phase. A polar column, like one with a WAX stationary phase, is often used for aroma compounds to achieve good separation.[16]

-

Mass Spectrometry (MS): MS serves as the detector. As compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum is a unique chemical fingerprint that allows for confident identification by comparison to spectral libraries (e.g., NIST) and authentic standards.[16] For quantification, a specific ion characteristic of γ-nonalactone (e.g., the base peak at m/z 85) is monitored for high sensitivity and specificity.[16]

Detailed Protocol: HS-SPME-GC-MS Analysis

This protocol provides a self-validating system for the analysis of γ-nonalactone in plant tissue.

1. Sample Preparation: a. Collect fresh plant tissue (e.g., fruit flesh, leaves) and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis. b. Weigh approximately 2-5 g of frozen tissue into a 20 mL headspace vial. c. To inhibit enzymatic activity that could alter the volatile profile post-homogenization, add 5 mL of a saturated CaCl₂ solution. d. Add a known concentration of an internal standard (e.g., 2-octanol or a stable isotope-labeled γ-nonalactone if available) for accurate quantification.[17][18] e. Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. Headspace Generation and SPME: a. Place the sealed vial in a heating block or autosampler incubator set to 50-60°C. b. Allow the sample to equilibrate for 15-30 minutes with gentle agitation to facilitate the release of volatiles into the headspace. c. Introduce the SPME fiber assembly through the vial's septum. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad analyte range. d. Expose the fiber to the headspace for 30-45 minutes at the same temperature to adsorb the volatiles.

3. GC-MS Analysis: a. After extraction, immediately retract the fiber and insert it into the heated injection port of the GC-MS, set to 250°C. b. Desorb the trapped analytes from the fiber onto the GC column for 3-5 minutes. The injector should be in splitless mode to maximize the transfer of the sample. c. GC Conditions (Example):

- Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[16]

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Program: Start at 40°C (hold for 2 min), ramp to 230°C at 4°C/min, and hold for 5 min.[16] d. MS Conditions (Example):

- Ion Source: Electron Impact (EI) at 70 eV.

- Source Temperature: 230°C.

- Mass Range: Scan from m/z 35 to 350.

4. Data Analysis: a. Identify γ-nonalactone by comparing its retention time and mass spectrum with that of an authentic standard run under the same conditions. The mass spectrum should show a characteristic base peak at m/z 85.[16] b. Quantify the compound by integrating the area of the characteristic ion peak (m/z 85) and comparing it to the peak area of the internal standard, using a pre-established calibration curve.

Experimental Workflow Diagram

Caption: Workflow for γ-nonalactone analysis by HS-SPME-GC-MS.

Part 3: Summary and Future Outlook

The biosynthesis of γ-nonalactone in plants is a sophisticated process originating from the ubiquitous lipoxygenase pathway. Starting from linoleic acid, a series of enzymatic steps including dioxygenation, reduction, and oxidative chain shortening produce the key intermediate, 4-hydroxynonanoic acid, which subsequently cyclizes to form the final lactone. While the broad strokes of this pathway are understood, the specific plant enzymes responsible for each conversion, particularly the α-oxidation step, require further elucidation.

For researchers in agriculture and biotechnology, manipulating this pathway could lead to crops with enhanced flavor profiles. For drug development professionals, understanding the regulation of plant secondary metabolite pathways like this one provides a blueprint for harnessing plant systems to produce complex, high-value molecules. Future research, leveraging transcriptomics, proteomics, and gene-editing technologies, will undoubtedly uncover the finer regulatory details and enzymatic players, paving the way for the targeted engineering of this valuable natural compound.

References

-

Tholl, D., Boland, W., Hansel, A., Loreto, F., Röse, U. S. R., & Schnitzler, J.-P. (2006). Practical approaches to plant volatile analysis. The Plant Journal, 45(4), 540–560. [Link]

-

Fu, X., et al. (2017). Basic protocol of extraction of endogenous volatiles from plants during the growth of plants using direct solvent organic extraction. ResearchGate. [Link]

-

Garbe, L., et al. (2001). Biosynthesis of γ-Nonalactone in Yeast. ResearchGate. [Link]

-

Waché, Y., et al. (2001). Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica. Applied and Environmental Microbiology, 67(12), 5700–5704. [Link]

-

Tholl, D., Boland, W., Hansel, A., Loreto, F., Röse, U. S. R., & Schnitzler, J.-P. (2006). Practical approaches to plant volatile analysis. ResearchGate. [Link]

-

Feron, G., et al. (2000). Metabolism of ricinoleic acid into gamma-decalactone: beta-oxidation and long chain acyl intermediates of ricinoleic acid in the genus Sporidiobolus sp. FEMS Microbiology Letters, 188(1), 69–74. [Link]

-

Mofikoya, A. O., et al. (2017). Methods in Plant Foliar Volatile Organic Compounds Research. University of Amsterdam. [Link]

- Cardillo, R., et al. (1997). Process for the production of gamma nonalactones in natural form.

-

Husson, F., et al. (2019). The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles. Université de Liège. [Link]

- Cardillo, R., et al. (1996). Process for the preparation of gamma-nonalactones in native form.

-

Mofikoya, A. O., et al. (2017). Methods in plant foliar volatile organic compounds research. PMC - NIH. [Link]

-

Waché, Y., et al. (2003). Production of lactones and peroxisomal beta-oxidation in yeasts. PubMed. [Link]

-

Aguedo, M., et al. (2005). β-Oxidation cycle from the direct precursor of γ-decalactone (4-hydroxydecanoic acid) during the degradation of ricinoleoyl-CoA. ResearchGate. [Link]

-

Braga, A., & Belo, I. (2016). The pathway from ricinoleic acid to γ-decalactone and enzymes involved in the yeast peroxisomal β-oxidation. ResearchGate. [Link]

-

Feussner, I., & Wasternack, C. (2002). The lipoxygenase pathway. Annual Review of Plant Biology, 53, 275–297. [Link]

-

ScenTree. (n.d.). This compound (CAS N° 104-61-0). ScenTree. [Link]

-

Vick, B. A., & Zimmerman, D. C. (1991). Recent investigations into the lipoxygenase pathway of plants. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1084(3), 221–239. [Link]

-

Vincenti, S., et al. (2019). The lipoxygenase pathway in plants. The substrates and products of the reactions are represented in black, and the enzymes involved appear in red. ResearchGate. [Link]

-

Porta, H., & Rocha-Sosa, M. (1996). Lipoxygenases in plants--their role in development and stress response. Zeitschrift für Naturforschung C, 51(3-4), 123–138. [Link]

-

Scentspiracy. (n.d.). Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium. Scentspiracy. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Miller, G. C., et al. (2023). Chemical structure of γ-nonalactone 1. ResearchGate. [Link]

-

Ali, B., et al. (2023). Biosynthetic Pathways of Hormones in Plants. PMC - PubMed Central - NIH. [Link]

-

Zeng, L., et al. (2018). Biosynthesis of Jasmine Lactone in Tea (Camellia sinensis) Leaves and Its Formation in Response to Multiple Stresses. Journal of Agricultural and Food Chemistry, 66(18), 4645–4652. [Link]

-

Garbe, L. A., & Tressl, R. (2001). Biosynthesis of γ-Nonalactone in Yeast. ACS Symposium Series. [Link]

-

The Good Scents Company. (n.d.). This compound. The Good Scents Company. [Link]

-

Wikipedia. (n.d.). γ-Nonalactone. Wikipedia. [Link]

-

Mahattanatawee, K., et al. (2007). Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS. PMC - NIH. [Link]

-

Collas, S. (2014). Synthesis of gamma nonalactone. Prezi. [Link]

-

Miller, G. C., et al. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. ResearchGate. [Link]

-

ChemBK. (n.d.). 4-Hydroxynonanoic acid gamma-lactone. ChemBK. [Link]

-

Liu, Z., et al. (2008). Production of 9-Hydroxynonanoic Acid from Methyl Oleate and Conversion into Lactone Monomers for the Synthesis of Biodegradable Polylactones. Biomacromolecules, 9(3), 949–953. [Link]

-

Liu, Z., et al. (2008). Production of 9-hydroxynonanoic Acid from methyl oleate and conversion into lactone monomers for the synthesis of biodegradable polylactones. PubMed. [Link]

-

Destro, T., et al. (2012). Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell?. Frontiers in Plant Science. [Link]

-

Dennig, A., et al. (2021). Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids. Organic Letters. [Link]

-

Liu, J., et al. (2021). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. MDPI. [Link]

-

Squires, A. L., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society. [Link]

-

An, J. P., et al. (2020). Transcriptional regulation of anthocyanin biosynthesis in Arabidopsis and apple. ResearchGate. [Link]

-

Liu, J., et al. (2021). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. ResearchGate. [Link]

Sources

- 1. Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium — Scentspiracy [scentspiracy.com]

- 2. This compound (aldehyde C-18 (so-called)), 104-61-0 [thegoodscentscompany.com]

- 3. US5646022A - Process for the production of gamma nonalactones in natural form - Google Patents [patents.google.com]

- 4. The lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipoxygenases in plants--their role in development and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 7. researchgate.net [researchgate.net]

- 8. datapdf.com [datapdf.com]

- 9. researchgate.net [researchgate.net]

- 10. chembk.com [chembk.com]

- 11. ScenTree - this compound (CAS N° 104-61-0) [scentree.co]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Buy this compound (EVT-318692) | 104-61-0 [evitachem.com]

- 14. Practical approaches to plant volatile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Gamma-Nonalactone (CAS: 104-61-0) for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of gamma-nonalactone (γ-nonalactone), a widely utilized aliphatic lactone. Moving beyond a simple data sheet, this document elucidates the fundamental chemistry, synthesis, analysis, and biological relevance of this molecule, offering field-proven insights for researchers, chemists, and professionals in drug development.

Core Molecular and Physical Properties

This compound, also known by its trivial name aldehyde C-18, is a cyclic ester that is appreciated for its characteristic creamy, coconut-like aroma.[1][2] Despite its common name, it is chemically a lactone, not an aldehyde.[2] It is a colorless to pale yellow liquid at room temperature and is found naturally in a variety of foods and fruits, including peaches, apricots, and roasted barley.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 104-61-0 | [1][2] |

| Molecular Formula | C₉H₁₆O₂ | [1][2] |

| Molecular Weight | 156.22 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor Profile | Strong, creamy, coconut-like, fruity | [1][2] |

| Boiling Point | 121-122 °C at 6 mmHg | [4] |

| Density | 0.976 g/mL at 25 °C | [4] |

| Solubility | Soluble in most fixed oils and alcohol; slightly soluble in water. | [1] |

| Vapor Pressure | 1.9 Pa at 25 °C |

Synthesis of this compound: Mechanisms and Protocols

The synthesis of this compound can be approached through several pathways. The choice of method often depends on the desired yield, purity, and the availability of starting materials. Two common and illustrative synthetic routes are detailed below.

Synthesis via Knoevenagel Condensation and Lactonization

This classic approach involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, followed by intramolecular cyclization.

The synthesis begins with a Knoevenagel condensation between heptaldehyde and malonic acid, catalyzed by a base like triethylamine. This reaction forms a β,γ-unsaturated carboxylic acid. The subsequent and crucial step is an acid-catalyzed intramolecular cyclization (lactonization) of the unsaturated acid intermediate to form the stable five-membered gamma-lactone ring. The use of a strong acid protonates the double bond, allowing for the intramolecular attack of the carboxylic acid's hydroxyl group.

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a condenser, addition funnel, thermometer, and magnetic stirrer, charge 4.16 g (40 mmol) of malonic acid.[1]

-

Addition of Reactants: Add 5.6 mL (40 mmol) of heptaldehyde, followed by the dropwise addition of 8 mL (60 mmol) of triethylamine.[1]

-

Heating: Heat the reaction mixture to 100-110 °C for 1 hour.[1]

-

Work-up and Extraction of the Intermediate:

-

Transfer the cooled solution to a separatory funnel.

-

Rinse the reaction flask with 2 x 20 mL of diethyl ether and add to the separatory funnel.

-

Add 40 mL of 4N HCl and shake to neutralize the triethylamine. Separate the layers.[1]

-

Wash the organic layer with 2 x 10 mL of deionized water.[1]

-

Extract the unsaturated acid with 40 mL of 1.25N NaOH. Separate the aqueous layer.[1]

-

Wash the aqueous layer with 2 x 10 mL of diethyl ether to remove any remaining neutral impurities.[1]

-

Acidify the aqueous layer with 40 mL of 4N HCl, which will precipitate the unsaturated carboxylic acid as an oil.[1]

-

Extract the acid with 3 x 20 mL of diethyl ether, wash with 20 mL of brine, and dry over anhydrous sodium sulfate.[1]

-

Remove the solvent under reduced pressure to yield the crude unsaturated acid.[1]

-

-

Lactonization:

-

Dissolve the crude acid in 30 mL of heptane.[1]

-

Add an equal weight of Amberlyst 15 cationic resin (or a strong acid catalyst like H₂SO₄) and heat the mixture to reflux for 1 hour with vigorous stirring.[1]

-

Cool the mixture and decant the supernatant.

-

Wash the resin with 3 x 10 mL of diethyl ether and combine with the supernatant.[1]

-

Remove the solvents under reduced pressure to yield crude this compound.[1]

-

-

Purification: The crude product can be purified by vacuum distillation to yield a pale yellow oil with a strong coconut aroma.[1]

Diagram 1: Synthesis of this compound via Knoevenagel Condensation

Caption: Free radical addition followed by lactonization.

Analytical Methodologies

The identification and quantification of this compound in various matrices, from food and beverages to biological samples, are crucial for quality control and research. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation of volatile compounds and definitive identification based on their mass spectra.

For complex matrices like food or biological fluids, SPME is a solvent-free, sensitive, and efficient sample preparation technique.

-

Sample Preparation: Place a known amount of the sample (e.g., 1-5 g) into a headspace vial. For aqueous samples, adding salt (e.g., NaCl) can improve the extraction efficiency by increasing the ionic strength. [5]2. Equilibration: Seal the vial and heat it in a water bath or heating block (e.g., at 60 °C for 15 minutes) to allow the volatile compounds to partition into the headspace. [5]3. Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at a constant temperature. [5]4. Desorption: Retract the fiber and immediately inject it into the GC inlet for thermal desorption of the analytes onto the analytical column. [5]

-

Column: A polar column, such as a DB-WAX (30 m x 0.25 mm i.d. x 0.25 µm), is often used for the analysis of flavor compounds. [6]* Oven Program: A typical temperature program starts at a low temperature (e.g., 40 °C for 2 minutes), then ramps up to a higher temperature (e.g., 230 °C at 4 °C/min) and holds for a few minutes. [6]* Carrier Gas: Helium is typically used as the carrier gas. [6]* Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. The mass range is typically scanned from m/z 40 to 300.

The mass spectrum of this compound is characterized by a prominent base peak at m/z 85, which is a hallmark of gamma-lactones. [6][7]This fragment corresponds to the cleavage of the pentyl side chain.

Table 2: Characteristic Mass Fragments of this compound (EI-MS)

| m/z | Relative Intensity | Proposed Fragment |

| 85 | 100% (Base Peak) | [C₅H₉O]⁺ |

| 41 | ~25% | [C₃H₅]⁺ |

| 55 | ~20% | [C₄H₇]⁺ |

| 29 | ~15% | [C₂H₅]⁺ |

| 156 | Low | Molecular Ion [M]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

| ¹H NMR | δ (ppm) | Multiplicity | Assignment |

| H-4 | 4.53-4.44 | m | -CH-O- |

| H-2 | 2.52 | dd | -CH₂-C=O |

| H-3 | 2.33-2.25 | m | -CH₂-CH- |

| H-3' | 1.87-1.77 | m | -CH₂-CH- |

| H-5, H-6 | 1.75-1.52 | m | -CH₂-CH₂- |

| H-7, H-8 | 1.48-1.25 | m | -CH₂-CH₂- |

| H-9 | 0.92-0.86 | m | -CH₃ |

| ¹³C NMR | δ (ppm) | Assignment |

| C-1 | 177.39 | C=O |

| C-4 | 81.11 | -CH-O- |

| C-5 | 35.52 | -CH₂-CH-O- |

| C-7 | 31.49 | -CH₂- |

| C-2 | 28.86 | -CH₂-C=O |

| C-3 | 27.99 | -CH₂-CH- |

| C-6 | 24.89 | -CH₂- |

| C-8 | 22.47 | -CH₂- |

| C-9 | 13.94 | -CH₃ |

Source:[8]

Diagram 3: Analytical Workflow for this compound

Caption: A typical workflow for the analysis of this compound.

Biological Activity and Toxicological Profile

For drug development professionals, understanding the biological interactions and safety profile of any compound is paramount.

Olfactory Receptor Interaction and Sensory Perception

The primary biological activity of this compound is its interaction with olfactory receptors (ORs) in the nasal epithelium, which leads to the perception of its characteristic coconut-like aroma. [9]Olfactory receptors are a class of G-protein coupled receptors (GPCRs). [9]The binding of an odorant like this compound to an OR initiates a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain and interpreted as a specific scent. [9]While the specific human ORs that bind to this compound are not fully elucidated, it is known that the olfactory system uses a combinatorial coding scheme, where one odorant can interact with multiple ORs, and one OR can be activated by several different molecules. [10]

Metabolism and Toxicology

-

Metabolism: In vivo studies in rats have shown that this compound is rapidly absorbed after oral administration and is primarily metabolized and excreted in the urine (approximately 64%) and to a lesser extent in the feces (approximately 32%). [3]The lactone ring can be opened by enzymes in the liver. [11]* Acute Toxicity: this compound exhibits low acute toxicity. The oral LD₅₀ in rats is reported to be 9780 mg/kg. [12]* Irritation and Sensitization: It is considered to be a slight skin irritant but is not a skin sensitizer. [3]* Genotoxicity: Studies on the mutagenicity of this compound have yielded mixed results, with some assays showing a weak positive result under specific conditions, while others were negative. [13]However, the overall assessment by regulatory bodies suggests it does not pose a significant genotoxic risk at typical exposure levels.

-

Chronic Toxicity: Long-term feeding studies in rats did not show significant adverse effects. [13]The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an acceptable daily intake (ADI) of 0-1.25 mg/kg body weight. [12]

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical compound.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [14]Avoid contact with skin and eyes, and avoid inhalation of vapors. [14]* Storage: Store in a cool, dry place in a tightly sealed container. [4]It is stable under normal conditions but should be kept away from strong oxidizing agents and strong bases, which can hydrolyze the lactone ring. [4]* Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule of significant interest in the flavor and fragrance industries, with a well-characterized chemical profile. For researchers and drug development professionals, it serves as an excellent model for studying lactone chemistry, analytical method development, and the principles of sensory science. A thorough understanding of its synthesis, analysis, and biological interactions is key to its effective and safe application in various scientific and commercial endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Consolidated Chemical. (n.d.). Aldehyde C-18 (Gamma Nonalactone) | Fragrance Compound. Retrieved from [Link]

-

Scentspiracy. (n.d.). Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2008). Synthesis of this compound (Coconut aroma). Retrieved from [Link]

- Patsnap. (n.d.). Method for synthesizing gamma lactone.

-

Haz-Map. (n.d.). This compound. Retrieved from [Link]

-

Zeng, Z., Zhang, H., & Zhang, T. (2009). Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS. Molecules, 14(8), 2927–2934. [Link]

-

PubMed. (2009). Screening for this compound in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS. Retrieved from [Link]

-

Collas, S. (n.d.). Synthesis of gamma nonalactone. Prezi. Retrieved from [Link]

-

INCHEM. (1967). 120. Nonalactone, gamma- (FAO Nutrition Meetings Report Series 44a). Retrieved from [Link]

- Google Patents. (n.d.). CN102060816A - Synthesis method of this compound.

-

Public Health England. (2015). This compound. Retrieved from [Link]

-

ResearchGate. (2025). Screening for Γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound (aldehyde C-18 (so-called)) nonano-1,4-lactone. Retrieved from [Link]

-

ODOWELL. (n.d.). EU Natural Gamma Nonalactone manufacturers and suppliers in China. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). CN102617522A - Method for synthesis of gamma-nonyl lactone.

-

ResearchGate. (n.d.). Chemical structure of γ-nonalactone 1. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound (aldehyde C-18 (so-called)) nonano-1,4-lactone. Retrieved from [Link]

-

Oxford Academic. (2015). Unravelling the Olfactory Sense: From the Gene to Odor Perception. Retrieved from [Link]

-

INCHEM. (1967). 120. Nonalactone, gamma- (FAO Nutrition Meetings Report Series 44a). Retrieved from [Link]

-

PLOS. (2014). Identification of Odorant-Receptor Interactions by Global Mapping of the Human Odorome. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

bioRxiv. (2022). Antagonistic interactions between odorants alter human odor perception. Retrieved from [Link]

-